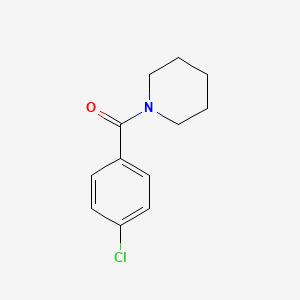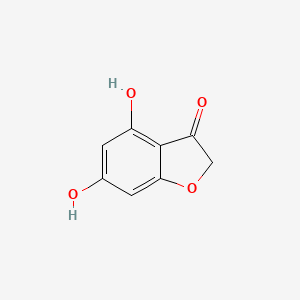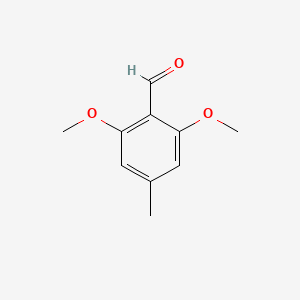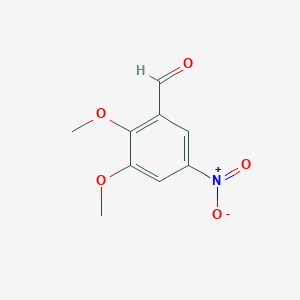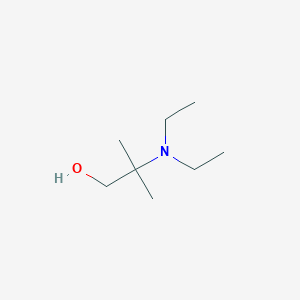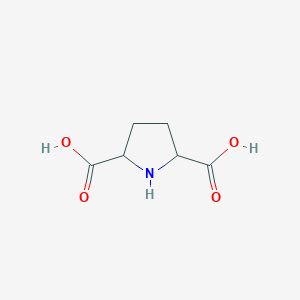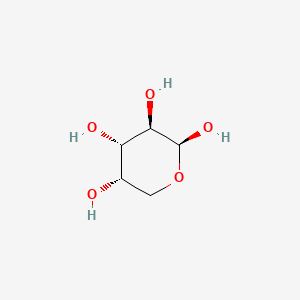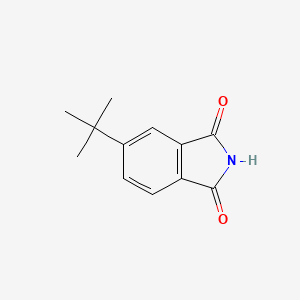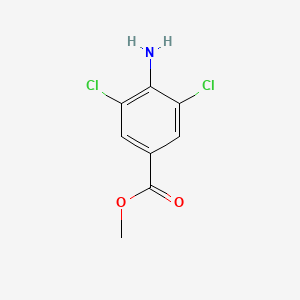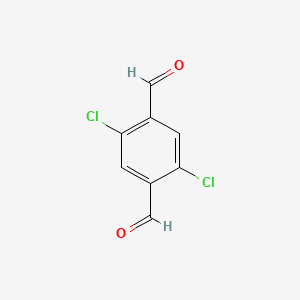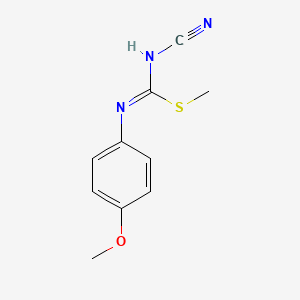
テトラチオフェン-2-イルシラン
説明
Tetrathiophen-2-ylsilane is an organosilicon compound that features a silicon atom bonded to four thiophene rings. Thiophene is a five-membered aromatic ring containing one sulfur atom.
科学的研究の応用
Tetrathiophen-2-ylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosilicon compounds and as a precursor for the preparation of silicon-containing polymers.
Medicine: Tetrathiophen-2-ylsilane is being investigated for its potential anticancer, antibacterial, and antiviral activities.
Industry: It is used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrathiophen-2-ylsilane typically involves the reaction of thiophene derivatives with silicon-containing reagents. One common method is the hydrosilylation of thiophene with trichlorosilane, followed by the substitution of chlorine atoms with thiophene groups. This process can be catalyzed by transition metals such as platinum or palladium under controlled conditions .
Industrial Production Methods: Industrial production of tetrathiophen-2-ylsilane may involve large-scale hydrosilylation reactions using specialized reactors to ensure efficient mixing and temperature control. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Types of Reactions:
Oxidation: Tetrathiophen-2-ylsilane can undergo oxidation reactions, where the sulfur atoms in the thiophene rings are oxidized to form sulfoxides or sulfones.
Reduction: Reduction of tetrathiophen-2-ylsilane can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiol derivatives.
Substitution: The silicon atom in tetrathiophen-2-ylsilane can participate in substitution reactions, where the thiophene groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
作用機序
The mechanism of action of tetrathiophen-2-ylsilane is largely dependent on its interaction with molecular targets. In medicinal applications, it may exert its effects by interacting with specific enzymes or receptors, leading to the inhibition of cellular processes such as proliferation or infection. The silicon atom in the compound can also facilitate the formation of stable complexes with metal ions, enhancing its activity in catalytic processes.
類似化合物との比較
Tetrathiophen-2-ylmethane: Similar to tetrathiophen-2-ylsilane but with a carbon atom instead of silicon.
Tetrathiophen-2-ylgermane: Contains a germanium atom instead of silicon.
Tetrathiophen-2-ylstannane: Features a tin atom in place of silicon.
Uniqueness: Tetrathiophen-2-ylsilane is unique due to the presence of the silicon atom, which imparts distinct electronic and steric properties compared to its carbon, germanium, and tin analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and stability .
特性
IUPAC Name |
tetrathiophen-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12S4Si/c1-5-13(17-9-1)21(14-6-2-10-18-14,15-7-3-11-19-15)16-8-4-12-20-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLWDIZUKIURIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)[Si](C2=CC=CS2)(C3=CC=CS3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12S4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305244 | |
| Record name | tetrathiophen-2-ylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17940-73-7 | |
| Record name | Silane, tetra-2-thienyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetrathiophen-2-ylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


